![molecular formula C15H14FNO3S B4668515 methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate](/img/structure/B4668515.png)
methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate
Overview
Description
Methyl 2-(acetylamino)-4-(4-fluorophenyl)-5-methyl-3-thiophenecarboxylate is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MAF, and it is a member of the thiophene class of compounds.
Mechanism of Action
The mechanism of action of MAF is not well understood, and further research is needed to elucidate its mode of action. However, it has been suggested that MAF may act by inhibiting certain enzymes or proteins that are involved in the development and progression of cancer or inflammation.
Biochemical and Physiological Effects:
MAF has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, MAF has been shown to induce cell cycle arrest and apoptosis, leading to the inhibition of cancer cell growth. In animal models, MAF has been shown to have anti-inflammatory effects and to reduce the severity of inflammatory diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using MAF in lab experiments is its versatility as a building block for the synthesis of various compounds. MAF is also relatively easy to synthesize, and it is commercially available. However, one of the limitations of using MAF in lab experiments is its potential toxicity, and caution should be taken when handling this compound.
Future Directions
There are many future directions for the study of MAF. In medicinal chemistry, further studies are needed to elucidate the mechanism of action of MAF and to optimize its structure for improved anti-cancer and anti-inflammatory activity. In material science, MAF can be used as a building block for the synthesis of various functional materials, and further studies are needed to explore its potential applications in this field. Additionally, further studies are needed to evaluate the potential toxicity of MAF and to develop methods for its safe handling and disposal.
Conclusion:
In conclusion, MAF is a versatile chemical compound that has potential applications in various fields. Its synthesis method is well established, and it has been studied extensively for its potential use in medicinal chemistry, material science, and organic synthesis. While further research is needed to fully elucidate its mechanism of action and to evaluate its potential toxicity, MAF holds promise as a valuable tool for scientific research.
Scientific Research Applications
MAF has been studied extensively for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, MAF has been shown to have anti-cancer properties, and it has been studied as a potential drug candidate for the treatment of various types of cancer. MAF has also been studied for its potential use as an anti-inflammatory agent, and it has been shown to have promising results in preclinical studies.
In material science, MAF has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. MAF has also been used in organic synthesis as a versatile reagent for the synthesis of various compounds.
properties
IUPAC Name |
methyl 2-acetamido-4-(4-fluorophenyl)-5-methylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FNO3S/c1-8-12(10-4-6-11(16)7-5-10)13(15(19)20-3)14(21-8)17-9(2)18/h4-7H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVSQROMKRSGZKX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(S1)NC(=O)C)C(=O)OC)C2=CC=C(C=C2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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